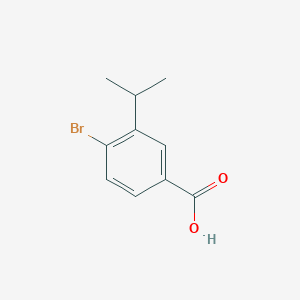

4-Bromo-3-isopropylbenzoic acid

Descripción

4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a brominated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molar mass of 243.097 g/mol. Key physicochemical properties include:

- Melting Point: 151–153°C

- Boiling Point: 323.0±35.0°C (predicted)

- Density: 1.445±0.06 g/cm³

- pKa: 4.01±0.10 (predicted)

- Storage: Stable under dry, room-temperature conditions .

The compound features a bromine atom at the para position and a bulky isopropyl group at the meta position relative to the carboxylic acid moiety. This substitution pattern influences its steric and electronic properties, making it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis.

Propiedades

Fórmula molecular |

C10H11BrO2 |

|---|---|

Peso molecular |

243.1 g/mol |

Nombre IUPAC |

4-bromo-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

Clave InChI |

AVLGNLUCRVKPGU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)C(=O)O)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 4-bromo-3-isopropylbenzoic acid with structurally related derivatives:

Note:

- *The pKa of 4-bromobenzoic acid is estimated based on its structural similarity to benzoic acid derivatives.

Key Comparative Insights

Steric Effects

The isopropyl group in this compound introduces significant steric hindrance compared to smaller substituents like methyl or halogen atoms. This bulkiness likely elevates its melting point (151–153°C) relative to simpler analogs, such as 4-bromobenzoic acid, which lacks bulky groups .

Electronic Effects

- Acidity : The pKa of this compound (4.01) is slightly higher than that of 4-bromobenzoic acid (~3.99), indicating reduced acidity due to the electron-donating isopropyl group. In contrast, 4-bromo-3-fluorobenzoic acid (pKa ~2.5–3.0) is more acidic because fluorine’s electronegativity enhances the carboxylic acid’s deprotonation .

- Reactivity : The isopropyl group’s inductive effects may slow electrophilic substitution reactions compared to fluorine or methyl substituents.

Positional Isomerism

- 4-Bromo-2-(ethylamino)-3-methyl-benzoic acid () demonstrates how substituent position alters functionality. The ethylamino group at C2 directs reactivity toward nucleophilic pathways, unlike the isopropyl group at C3 in the target compound .

Métodos De Preparación

Direct Bromination of 3-Isopropylbenzoic Acid

A common synthetic route involves the electrophilic aromatic substitution of 3-isopropylbenzoic acid with brominating agents to introduce the bromine atom at the 4-position relative to the carboxylic acid group. This method leverages the directing effects of the isopropyl and carboxyl substituents to achieve regioselectivity.

- React 3-isopropylbenzoic acid with a brominating reagent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Use solvents like acetic acid or dichloromethane to facilitate the reaction.

- Control temperature and reaction time to optimize yield and minimize polybromination.

- Isolate the product by filtration or extraction, followed by purification via recrystallization.

This method is straightforward but requires careful control to achieve high regioselectivity and purity.

Multi-Step Synthesis via Bromomethyl Intermediates

An alternative approach involves:

- Starting from 4-isopropylbenzoic acid.

- Reacting with dibromomethane or other brominating agents to introduce the bromine substituent indirectly.

- Subsequent oxidation or functional group manipulation to yield this compound.

This method can provide better control over substitution patterns but may involve more steps and reagents.

Catalytic Oxidation of Parabromotoluene Derivatives

A highly efficient and industrially relevant method is the oxidation of parabromotoluene derivatives in the presence of cobalt and manganese acetates as catalysts, with glacial acetic acid as solvent and oxygen as the oxidant.

Key features of this method (based on patent CN108558636A):

- Reaction mixture includes parabromotoluene, glacial acetic acid, cobalt acetate, manganese acetate, and potassium bromide or sodium bromide.

- Oxygen is bubbled through the reaction at controlled flow rates (0.5-1 L/min).

- The reaction is maintained at temperatures ranging from 75 to 85 °C for 6-9 hours under reflux.

- After reaction completion (monitored by residual parabromotoluene <0.5%), the crude product is filtered.

- The mother liquor is treated with activated carbon to remove impurities and recycled for subsequent batches.

- The crude product undergoes pH adjustment, decolorization with activated carbon, acidification, and filtration to yield high-purity 4-bromobenzoic acid derivatives.

- Yields typically range from 96% to 98.9%, with purity above 99.4%.

- Melting points of the product are consistently around 252-254 °C, indicating high purity.

This method is notable for its scalability, catalyst recycling, and high efficiency.

Solvent- and Catalyst-Free Electrophilic Bromination

Recent research explores greener synthesis routes, such as solvent- and catalyst-free bromination under sonication, which enhances reaction rates and selectivity while minimizing environmental impact.

- This method involves direct electrophilic substitution of benzoic acid derivatives with bromine sources without solvents or catalysts.

- Sonication provides energy to facilitate the reaction.

- Preliminary tests and spectroscopic analyses confirm the formation of brominated products.

- This approach aligns with green chemistry principles but may require optimization for substituted benzoic acids like this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Electrophilic Bromination | 3-Isopropylbenzoic acid | Br2 or NBS | Solvent (AcOH or DCM), RT to reflux | Variable | Moderate | Requires regioselectivity control |

| Bromomethyl Intermediate Route | 4-Isopropylbenzoic acid | Dibromomethane, oxidants | Multi-step, varied | Moderate | High | More steps, better control |

| Catalytic Oxidation of Parabromotoluene | Parabromotoluene | Co(OAc)2, Mn(OAc)2, KBr/NaBr, O2 | 75-85 °C, reflux, 6-9 h | 96-98.9 | >99.4 | Industrially scalable, catalyst recycling |

| Solvent- and Catalyst-Free Bromination | Benzoic acid derivatives | Bromine source | Sonication, no solvent or catalyst | Moderate | Moderate | Green chemistry approach, emerging method |

Detailed Research Findings and Notes

- The catalytic oxidation method is well-documented in patents and industrial literature, showing consistent high yields and purity with efficient catalyst reuse, making it highly suitable for large-scale synthesis.

- The regioselectivity in direct bromination is influenced by the electronic effects of the isopropyl and carboxyl groups, favoring substitution at the 4-position relative to the carboxyl group, but side reactions can occur without careful control.

- Solvent- and catalyst-free methods offer environmental benefits but currently lack extensive optimization for this compound specifically.

- Analytical characterization such as melting point determination (around 151-153 °C for this compound), infrared spectroscopy, and chromatographic purity assessments are essential for confirming product identity and quality.

Q & A

Q. What are the recommended methods for synthesizing 4-bromo-3-isopropylbenzoic acid, and how can purity be optimized?

The synthesis typically involves bromination of 3-isopropylbenzoic acid derivatives. A common approach uses regioselective bromination under controlled conditions (e.g., electrophilic aromatic substitution with Br₂ in the presence of a Lewis acid catalyst). Purification is critical due to potential byproducts; recrystallization from ethanol/water mixtures (1:1 v/v) at 0–5°C improves purity (>95%) . Confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is advised. The compound’s melting point (151–153°C) serves as a preliminary purity indicator .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?

Variations in melting points (e.g., 151–153°C vs. 148–152°C for related brominated benzoic acids) may arise from polymorphic forms or residual solvents. Reproducibility requires strict adherence to drying protocols (vacuum desiccation over P₂O₅ for 24 hours) . Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be validated experimentally due to batch-dependent impurities.

Q. What spectroscopic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~2.9 ppm, septet for CH, and δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.0 ppm for Br-substituted ring) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spec : Molecular ion peak at m/z 243.097 (C₁₀H₁₁BrO₂⁺) with fragmentation patterns matching bromine loss .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields often stem from steric hindrance from the isopropyl group. Optimize reaction conditions:

Q. What strategies mitigate decomposition during long-term storage?

Decomposition (e.g., decarboxylation or dehalogenation) is minimized by:

Q. How can computational modeling predict reactivity in multi-step syntheses?

DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model electronic effects:

- The bromine atom directs electrophiles to the ortho/para positions, while the isopropyl group sterically blocks meta substitution .

- Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites for derivatization (e.g., amidation at the carboxylic acid group) .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data for brominated benzoic acid derivatives?

- Case Study : A reported ¹³C NMR shift at δ 122 ppm (C-Br) conflicts with δ 125 ppm in a separate study.

- Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and calibration standards. Cross-validate with X-ray crystallography (if crystalline) to confirm substituent positions .

Methodological Tables

| Property | Value | Reference |

|---|---|---|

| Melting Point | 151–153°C | |

| Boiling Point | 323.0±35.0°C (Predicted) | |

| logP (Octanol-Water) | 2.85 (Predicted) | |

| Solubility in DMSO | 50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.